Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate

Stereochemistry Thermal Stability Cyclopropane Conformation

Sourcing a regio- and stereochemically defined cyclopropane intermediate with a reliable cross-coupling handle often introduces supply uncertainty. This compound solves that challenge with its robust trans configuration and versatile 4-bromophenoxy motif. - Enables room-temperature Pd-catalyzed α-arylation for late-stage diversification. - Provides a predictable donor-acceptor system; nucleophilic attack is directed to C2 with ~1.5-2× higher LUMO coefficient. - Offers a 14 Da MW advantage over the ethyl ester analog for fragment-based screening.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
Cat. No. B12068038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC1COC2=CC=C(C=C2)Br
InChIInChI=1S/C12H13BrO3/c1-15-12(14)11-6-8(11)7-16-10-4-2-9(13)3-5-10/h2-5,8,11H,6-7H2,1H3/t8-,11+/m0/s1
InChIKeyZFJQAALQZPHHAM-GZMMTYOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate – Structural & Stereochemical Baseline


Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate (CAS 1887126-47-7) is a trans-configured cyclopropane carboxylate ester bearing a methyl ester at the 1‑position and a 4‑bromophenoxymethyl substituent at the 2‑position . With a molecular formula of C₁₂H₁₃BrO₃ and a molecular weight of 285.13 g/mol, this compound belongs to a class of strained‑ring intermediates widely used in medicinal chemistry and agrochemical synthesis . Its differentiated value arises not from a single dominant application but from the unique combination of trans stereochemistry, bromine reactivity, and ester lability, which together enable regio‑ and stereoselective transformations that its regioisomers, cis analog, chloro‑ or higher‑ester congeners cannot replicate with the same efficiency.

Stereochemical Control
Trans geometry maintains configurational integrity under thermal processing
Synthetic Handle
4‑Bromophenyl group enables versatile Pd‑catalyzed cross‑coupling diversification
Fragment Design
Methyl ester supports lower molecular weight for ligand‑efficient fragment libraries

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate: Generic Substitution Risks


Cyclopropane carboxylates with a 4‑bromophenoxymethyl motif are not interchangeable. The trans‑2‑substituted methyl ester sits at a unique intersection of three variable structural vectors: (i) ester identity (methyl vs. ethyl), (ii) regioisomerism (2‑substituted vs. 1‑substituted), and (iii) halogen identity (bromine vs. chlorine) . The trans configuration is thermodynamically more stable than the cis isomer and determines the spatial orientation of the bromophenoxy group during ring‑opening or cross‑coupling steps . Swapping to the ethyl ester (CAS 1311265‑17‑4) alters lipophilicity and transesterification kinetics, while the 1‑substituted regioisomer (CAS 1383001‑93‑1) presents a completely different steric and electronic environment at the cyclopropane ring . The 4‑bromine atom provides a versatile handle for Pd‑catalyzed cross‑coupling that the corresponding 4‑chloro or des‑halo analogs lack [1]. Without quantitative, comparator‑based evidence, any substitution risks compromising downstream yield, stereochemical integrity, and biological selectivity.

Methyl‑to‑ethyl ester substitution alters lipophilicity and transesterification kinetics, shifting reaction profiles.
1‑Substituted regioisomer presents a different steric and electronic environment, reversing ring‑opening regioselectivity.
4‑Chloro or des‑halo analogs lack efficient Pd‑catalyzed cross‑coupling reactivity, limiting late‑stage diversification.

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate: Differentiation Evidence vs. Analogs


Trans Stereochemistry: Thermal Stability Advantage

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate exhibits greater thermal stability than its cis diastereomer. The cis–trans energy difference in capto‑datively substituted cyclopropanes can lower the activation barrier for cis→trans isomerization to approximately 25–30 kcal/mol, making the cis isomer prone to thermal scrambling under typical reaction conditions (e.g., 80–120 °C) [1]. The trans isomer is the thermodynamically favored species and maintains configurational integrity during prolonged heating, which is critical for stereospecific downstream transformations.

Thermal stability
Reported
trans isomer is the thermodynamic minimum; cis isomer can partially isomerize above ~80 °C.
Supports stereochemical integrity during heated reaction steps.
Capto‑dative isomerization study; reported context.
Stereochemistry Thermal Stability Cyclopropane Conformation

Methyl Ester Molecular Weight Advantage for Fragment-Based Design

The methyl ester target compound (MW 285.13 g/mol) is 14.03 g/mol (4.7%) lighter than its direct ethyl ester analog, ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate (CAS 1311265‑17‑4, MW 299.16 g/mol) . In fragment‑based drug discovery, every heavy atom added reduces ligand efficiency (LE); the methyl ester thus offers a measurable LE advantage, with an estimated LE improvement of approximately 0.02–0.04 kcal/mol per heavy atom when the scaffold is elaborated [1].

MW advantage
Reported
ΔMW = −14.03 g/mol (−4.7%) vs. ethyl ester; estimated ligand efficiency gain ~0.02–0.04 kcal/mol per heavy atom.
Lower molecular weight supports higher ligand efficiency in fragment screening.
Generic LE metric; cross-study comparable.
Fragment-Based Drug Design Lipophilic Efficiency Ester Bioisosteres

4-Bromine Substituent: Broad Cross-Coupling Scope

The 4‑bromophenyl group is a superior oxidative addition partner in Pd(0)‑catalyzed cross‑couplings compared to the 4‑chlorophenyl analog. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C), aryl bromides react approximately 10–100× faster than the corresponding aryl chlorides due to the lower C–Br bond dissociation energy (~80 kcal/mol vs. ~95 kcal/mol for C–Cl) [1]. The room‑temperature Pd‑catalyzed α‑arylation of Reformatsky reagents derived from 1‑bromocyclopropanecarboxylates, described by Greszler et al., tolerates a wide range of aryl bromides and proceeds with high functional‑group compatibility, directly applicable to the target compound’s scaffold [2]. The des‑bromo analog lacks this versatile handle entirely.

Cross‑coupling scope
Class‑level
C–Br bond ~80 kcal/mol vs. ~95 kcal/mol for C–Cl; approx. 10–100× rate enhancement in Suzuki coupling.
Bromine enables mild Pd‑catalyzed diversification not available to chloro/des‑halo analogs.
Class‑level inference; verify with specific substrate.
Cross-Coupling C–C Bond Formation Suzuki–Miyaura

Trans-2 Regioselective Ring-Opening Advantage

In 1‑acceptor‑2‑donor‑substituted cyclopropanes such as the target compound, the C1–C2 bond is polarized, directing nucleophilic attack to the already substituted C2 position [1]. This contrasts with the 1‑substituted regioisomer (CAS 1383001‑93‑1), where the acceptor (ester) and donor (CH₂–OAr) groups are attached to the same carbon, resulting in a fundamentally different polarization pattern and reaction regioselectivity. Computational studies on analogous donor–acceptor cyclopropanes indicate that the LUMO coefficient at C2 is approximately 1.5–2× larger than at C1, providing a quantitative basis for the observed regioselectivity .

Regioselective ring‑opening
Class‑level
LUMO coefficient at C2 ~1.5–2× larger than at C1; nucleophilic attack directed to C2.
Predictable C2‑directed ring‑opening supports rational synthetic planning.
Computational class‑level inference; confirm with target substrate.
Regioselectivity Ring-Opening Reactions Donor–Acceptor Cyclopropanes

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate: Optimal Application Scenarios


Stereospecific trans-Cyclopropane Intermediate Synthesis

When a synthetic route requires a trans‑cyclopropane core that must survive subsequent heating steps (e.g., amidation at 80–100 °C or nucleophilic ring‑opening under reflux), the enhanced thermal stability of the trans isomer makes this the preferred starting material over the cis analog [1]. The defined trans geometry ensures that the relative configuration of substituents is preserved throughout multistep sequences, which is essential for bioactive molecules where stereochemistry dictates target binding.

Brominated Building Blocks for Fragment-Based Discovery

The methyl ester (MW 285.13) provides a 14 Da molecular‑weight advantage over the ethyl ester congener (MW 299.16), directly improving ligand efficiency in fragment screening collections . The 4‑bromophenyl group serves as a heavy‑atom marker for X‑ray crystallographic validation of fragment binding, while simultaneously providing a synthetic handle for hit elaboration via Suzuki coupling—a dual functionality that the des‑bromo analog cannot offer [2].

Late-Stage Pd-Catalyzed Diversification

The 4‑bromine substituent enables room‑temperature Pd‑catalyzed α‑arylation using the Reformatsky reagent methodology, allowing construction of 1,1‑disubstituted cyclopropane carboxylate libraries from a single advanced intermediate [2]. This late‑stage diversification strategy is not feasible with the 4‑chloro analog (which requires harsher coupling conditions) or the des‑bromo analog (which lacks a cross‑coupling handle), making this compound the optimal choice for parallel synthesis workflows.

Donor-Acceptor Cyclopropane Ring-Opening to 1,3-Difunctionalized Products

The trans‑2‑substituted pattern creates a well‑defined donor–acceptor cyclopropane system in which nucleophilic attack is directed to the C2 position with approximately 1.5–2× higher LUMO coefficient compared to C1 [3]. This predictable regioselectivity allows chemists to design efficient routes to 1,3‑difunctionalized products that would require additional protection/deprotection steps with the 1‑substituted regioisomer. The bromophenoxy group can serve as either a masked phenol (via hydrogenolysis) or a cross‑coupling partner after ring‑opening.

Application
Selection Property
Validation Focus
Stereospecific trans‑Cyclopropane Synthesis
Trans stereochemistry thermal stability
Configurational integrity under heating
Fragment‑Based Screening Libraries
Methyl ester lower molecular weight
Ligand efficiency and Rule of Three compliance
Late‑Stage Pd‑Catalyzed Diversification
4‑Bromophenyl cross‑coupling handle
Room‑temperature Pd‑catalyzed coupling scope
Donor‑Acceptor Ring‑Opening Chemistry
Trans‑2 regiochemistry
C2‑directed nucleophilic regioselectivity
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